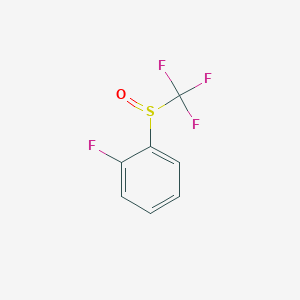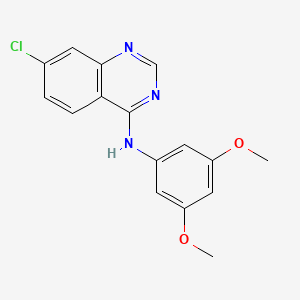
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” is a chemical compound. However, there is limited information available about this specific compound. It is closely related to “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride”, which is a compound with a molecular weight of 241.641. Another related compound is “2-[2-(trifluoromethoxy)phenyl]ethan-1-ol” with a CAS Number: 137218-27-02.
Synthesis Analysis
The synthesis of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” is not well-documented in the available literature. However, related compounds such as “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride” and “2-[2-(trifluoromethoxy)phenyl]ethan-1-ol” are synthesized and used in various research fields32.Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” is not readily available. However, the InChI code for a related compound, “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride”, is 1S/C9H10F3NO.ClH/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H1.Chemical Reactions Analysis
The specific chemical reactions involving “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” are not documented in the available literature. However, related compounds such as “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride” and “2-[2-(trifluoromethoxy)phenyl]ethan-1-ol” are used in various chemical reactions32.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” are not readily available. However, a related compound, “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride”, is a powder at room temperature1. Another related compound, “1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine”, is a liquid4.Aplicaciones Científicas De Investigación
1. Enantioselective Synthesis and Catalytic Applications
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol and its derivatives have been utilized in various enantioselective syntheses. For instance, Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol to achieve high enantiomeric purity, which was then converted to 1,1,1-trifluoro-2,3-epoxypropane for further applications in organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
2. Structural Analysis and Molecular Interactions
The compound has been a subject of structural analysis to understand its molecular interactions. Bikas, Emami, and Kozakiewicz (2019) investigated the crystal structure of 1-Phenyl-1,2-ethanediol, a closely related compound, revealing its triclinic crystal system and the importance of hydrogen bonding and C-H···π interactions in its structure (Bikas, Emami, & Kozakiewicz, 2019).
3. Synthesis of Organometallic Complexes
Research has also been focused on the synthesis of organometallic complexes using derivatives of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol. Yang et al. (1997) explored the synthesis and catalytic applications of Ruthenium(II) complexes containing optically active ligands derived from this alcohol (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).
4. Development of New Chemical Reactions
The alcohol has been instrumental in developing new chemical reactions. For example, Poon and Dudley (2006) used a related pyridinium salt for the efficient benzylation of alcohols, demonstrating the versatility of these alcohol derivatives in organic synthesis (Poon & Dudley, 2006).
5. Medicinal Chemistry and Drug Development
While excluding drug use and dosage details, it's important to note that derivatives of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol have been explored in medicinal chemistry. Dago et al. (2018) conducted a preliminary structure-activity relationship study of a novel series of pyrazole SKF-96365 analogues as potential inhibitors, indicating the relevance of this compound in drug development (Dago, Maux, Roisnel, Brigaudeau, Bekro, Mignen, & Bazureau, 2018).
Safety And Hazards
The safety and hazards of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” are not well-documented in the available literature. However, a related compound, “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride”, has been classified with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1.
Direcciones Futuras
The future directions for the study and application of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” are not well-documented in the available literature. However, related compounds are being used in various areas of research, indicating potential future directions for this compound as well32.
Propiedades
IUPAC Name |
1-phenyl-2-(trifluoromethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEAWYBOFPLQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol | |
CAS RN |
1171146-29-4 |
Source


|
| Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

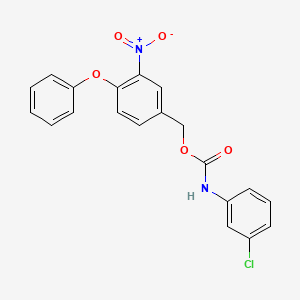
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)
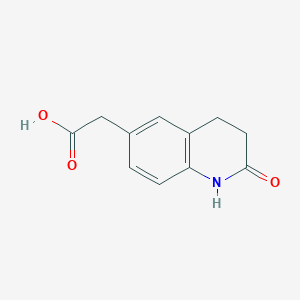
![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)
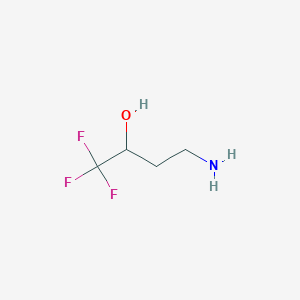
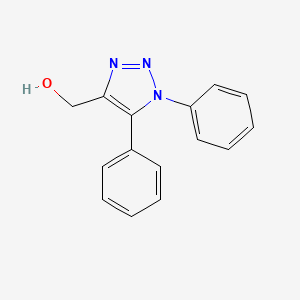
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)
![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2769232.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2769233.png)
![N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769237.png)
